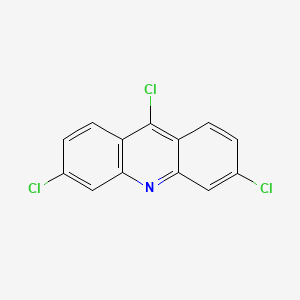

3,6,9-Trichloroacridine

Descripción

3,6,9-Trichloroacridine is a trisubstituted acridine derivative characterized by chlorine atoms at the 3-, 6-, and 9-positions of the acridine core. Acridines are planar heterocyclic compounds with a strong affinity for nucleic acids, making them pivotal in targeting non-canonical DNA structures like G-quadruplexes (G4s). These structures are overexpressed in cancer cells, particularly in telomeres and oncogene promoters, and their stabilization can inhibit telomerase activity, a hallmark of cancer immortality .

The 3,6,9-trisubstitution pattern is critical for enhancing selectivity toward G4 DNA over duplex DNA. For example, BRACO-19, a 3,6,9-trisubstituted acridine with dimethylaminophenyl and pyrrolidinylpropanamide groups, exhibits a 10–70-fold higher binding affinity for G4 DNA (Kd ≈ 10–20 nM) compared to duplex DNA. This selectivity is attributed to:

Propiedades

IUPAC Name |

3,6,9-trichloroacridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl3N/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKPYOJTYOIQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C3C=C(C=CC3=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3,6,9-Trichloroacridine typically involves the chlorination of acridine. One common method is the Ullmann synthesis, which involves condensing a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid such as hydrochloric acid or sulfuric acid, followed by a cyclization step to produce acridone . The chlorination of acridine can be achieved using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions .

Análisis De Reacciones Químicas

3,6,9-Trichloroacridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: The compound can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.

Intercalation: Acridine derivatives, including 3,6,9-Trichloroacridine, can intercalate into DNA, affecting its structure and function.

Aplicaciones Científicas De Investigación

3,6,9-Trichloroacridine has several scientific research applications:

Biology: The compound’s ability to intercalate into DNA makes it useful in studying DNA interactions and developing DNA-targeting drugs.

Mecanismo De Acción

The mechanism of action of 3,6,9-Trichloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .

Comparación Con Compuestos Similares

3,6-Disubstituted Acridines

- Substituent Positions : Chlorine or other groups at 3- and 6-positions only.

- Binding Affinity : Similar binding constants for duplex and G4 DNA, unlike the 3,6,9-trisubstituted analogues. This reduced selectivity limits their therapeutic utility .

- Telomerase Inhibition : Less potent (EC50 ≈ 100–500 nM) due to weaker G4 stabilization .

2,7,9-Trimethylacridine-3,6-diamine

- Structure : Methyl groups at 2,7,9-positions and amine groups at 3,6-positions.

- Applications: Primarily used as a dye (e.g., Basic Yellow 9) rather than a therapeutic agent. No reported G4 binding or telomerase inhibition, highlighting the importance of substitution at 3,6,9-positions for anticancer activity .

6,9-Dichloro-1,2,3,4-tetrahydroacridine

- Structure : Dichloro substitution at 6,9-positions with a tetrahydroacridine backbone.

- Applications: Intermediate in synthesizing aminoacridines (e.g., 9-amino-6-chloro-2-methoxyacridine). Lacks the planar structure necessary for strong G4 interactions, resulting in minimal telomerase inhibition .

Other Trisubstituted Acridines

- 3,6,9-Trisubstituted Derivatives with Varied Side Chains: Microwave-Synthesized Analogues: Systematic variation of 3,6,9-side chains (e.g., alkyl, aryl groups) reveals optimal side-chain lengths (C3–C5) for G4 binding. For example, compounds with phenoxazine side chains show telomerase EC50 values < 50 nM .

Key Research Findings and Data

Table 1: Comparative Analysis of Acridine Derivatives

Table 2: Structure-Activity Relationships (SAR)

Actividad Biológica

3,6,9-Trichloroacridine is a member of the acridine family, known for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in cancer therapy and its effects on various biological pathways. This article reviews the biological activity of 3,6,9-Trichloroacridine, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

3,6,9-Trichloroacridine features a trichlorinated acridine structure that contributes to its unique biological properties. The presence of chlorine atoms at the 3, 6, and 9 positions significantly influences its reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that acridine derivatives exhibit notable anticancer properties through various mechanisms:

- Topoisomerase Inhibition: Studies have shown that acridine derivatives can inhibit topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. For instance, compounds with similar structures to 3,6,9-Trichloroacridine have demonstrated significant inhibition of these enzymes at specific concentrations (60 µM for topoisomerase I) .

- Cell Cycle Arrest: The ability of these compounds to induce cell cycle arrest has been documented. For example, derivatives have been tested on A549 human lung carcinoma cells, showing altered cell cycle distribution and reduced cell viability .

- Apoptosis Induction: Acridine derivatives are known to activate apoptotic pathways. The activation of caspases and mitochondrial pathways has been observed in treated cancer cells .

2. Antimicrobial Activity

Acridine derivatives have also been evaluated for their antibacterial properties. The introduction of halogen groups (like chlorine) enhances their efficacy against various bacterial strains due to increased lipophilicity and improved membrane penetration .

Table 1: Biological Activities of 3,6,9-Trichloroacridine Derivatives

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Topoisomerase inhibition | |

| Induction of apoptosis | ||

| Antimicrobial | Membrane disruption | |

| Inhibition of bacterial growth |

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of novel acridine derivatives demonstrated that compounds similar to 3,6,9-Trichloroacridine exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and SKOV3). The IC50 values ranged from 17.98 µM to 72.72 µM depending on the specific derivative tested . These findings suggest that modifications in the acridine structure can enhance anticancer activity.

Case Study 2: Antimicrobial Properties

Another investigation highlighted the antimicrobial potential of trichlorinated acridines against resistant bacterial strains. The study reported effective inhibition rates against Gram-positive bacteria due to the structural specificity provided by the chlorine substituents . This reinforces the importance of chemical modifications in developing effective antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.